molecular formula C28H30N2O4 B11287738 2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one

Cat. No.: B11287738
M. Wt: 458.5 g/mol
InChI Key: VSJUVLICNDREGP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3-(2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3-(2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: This step involves the substitution of the hydrogen atom at the 2-position of the quinazolinone core with a 4-methoxyphenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Attachment of the 2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl Group: The final step involves the introduction of the 2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl group. This can be done through an etherification reaction using appropriate alkylating agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-Methoxyphenyl)-3-(2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3-(2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)quinazolin-4-one: A simpler analog with similar core structure but lacking the additional ethoxy and phenoxy groups.

    3-(2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4-one: Similar structure but with variations in the substitution pattern.

Uniqueness

The uniqueness of 2-(4-Methoxyphenyl)-3-(2-{2-[4-(Propan-2-yl)phenoxy]ethoxy}ethyl)-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which can impart distinct biological and chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C28H30N2O4/c1-20(2)21-8-14-24(15-9-21)34-19-18-33-17-16-30-27(22-10-12-23(32-3)13-11-22)29-26-7-5-4-6-25(26)28(30)31/h4-15,20H,16-19H2,1-3H3

InChI Key

VSJUVLICNDREGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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